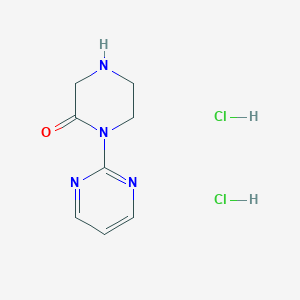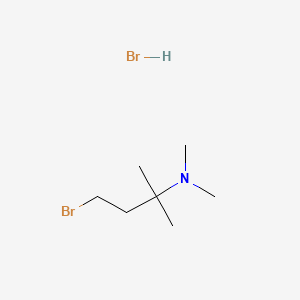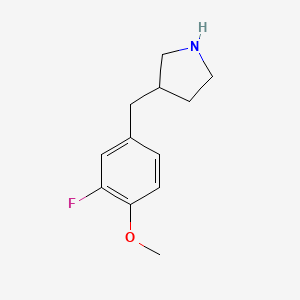
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine is an organic compound with the molecular formula C12H16FNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with a fluorine atom and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the benzyl group and the pyrrolidine ring . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring contributes to the overall three-dimensional structure, allowing for better interaction with the active sites of enzymes or receptors.
類似化合物との比較
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine
- 3-(4-Fluorobenzyl)pyrrolidine
- 3-(4-Methoxybenzyl)pyrrolidine
Uniqueness
3-(3-Fluoro-4-methoxybenzyl)pyrrolidine is unique due to the presence of both fluorine and methoxy groups on the benzyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-3-2-9(7-11(12)13)6-10-4-5-14-8-10/h2-3,7,10,14H,4-6,8H2,1H3 |
InChIキー |
DGUHCPBDRNRLLY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2CCNC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


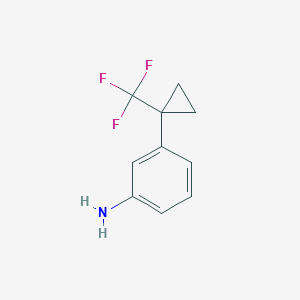
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)

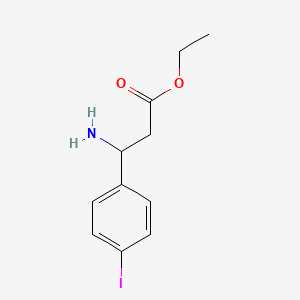
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
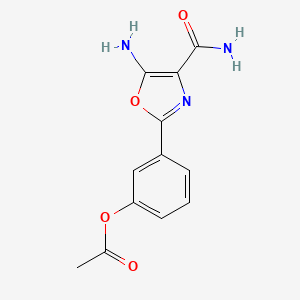
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
